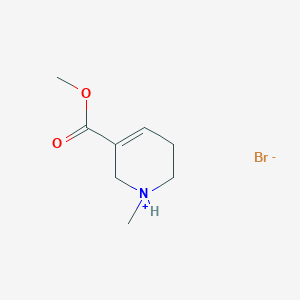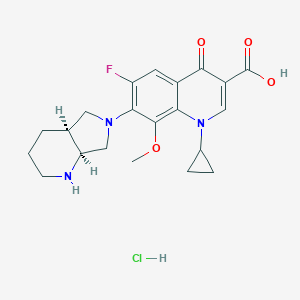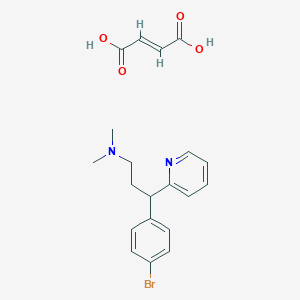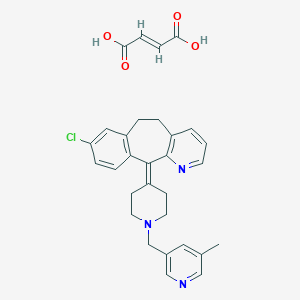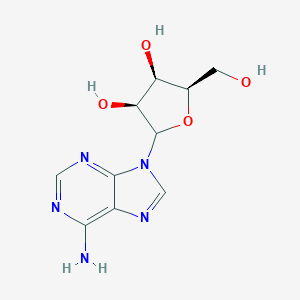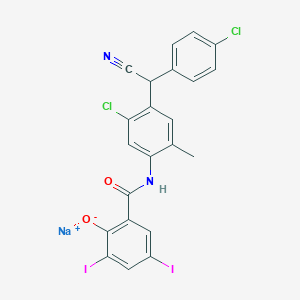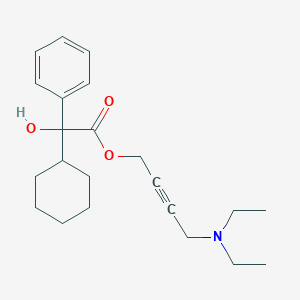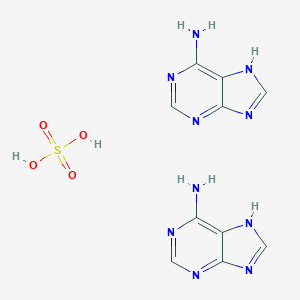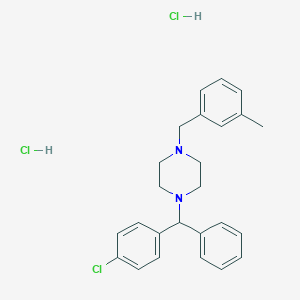
Meclizine dihydrochloride
Overview
Description
Meclizine dihydrochloride is a first-generation antihistamine belonging to the piperazine class. It is primarily used for its antiemetic and antivertigo properties, making it effective in the symptomatic treatment of nausea, vomiting, and dizziness associated with motion sickness and vestibular system diseases .
Mechanism of Action
Target of Action
Meclizine dihydrochloride, also known as Meclozine dihydrochloride, primarily targets the histamine H1 receptors . These receptors play a crucial role in the transmission of histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center .
Mode of Action
This compound acts as an antagonist of the histamine H1 receptors . By inhibiting the signaling pathway transduction through histaminergic neurotransmission, it primarily works to reduce the activity of histamine in the brain . This interaction helps alleviate symptoms of motion sickness and other conditions .
Biochemical Pathways
The biochemical pathways affected by this compound involve the histaminergic neurotransmission pathway . Through its antagonistic action on the H1 receptors, this compound inhibits the signaling pathway transduction from the vestibular nuclei and NTS to the CTZ and medullary vomiting center . It may also decrease the labyrinth excitability and vestibular stimulation .
Pharmacokinetics
The pharmacokinetic properties of this compound include its Absorption, Distribution, Metabolism, and Excretion (ADME) . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of nausea, vomiting, or vertigo . It is effective against these symptoms arising from many causes, including motion sickness and disorders affecting the vestibular system .
Biochemical Analysis
Biochemical Properties
Meclizine dihydrochloride is an antagonist at H1 receptors . It possesses anticholinergic, central nervous system depressant, and local anesthetic effects .
Cellular Effects
This compound has been shown to have a protective effect against apoptotic cell death in a murine cellular model of polyglutamine (polyQ) toxicity . It also extends to neuronal dystrophy and cell death in Caenorhabditis elegans and Drosophila melanogaster models of polyQ toxicity . The protective effect of this compound is strongly correlated with its ability to suppress mitochondrial respiration .
Molecular Mechanism
Molecular docking studies have revealed the binding mechanism of this compound to the histamine H1 receptor . The binding involves interactions within four specific transmembrane helices .
Temporal Effects in Laboratory Settings
It has been observed that this compound can lead to a sharp elevation of cellular phosphoethanolamine, an intermediate in the ethanolamine branch of the Kennedy pathway of phosphatidylethanolamine biosynthesis .
Dosage Effects in Animal Models
In animal models, this compound has been shown to protect against kidney ischemia at high doses . The specific effects of different dosages of this compound in animal models are not fully documented.
Metabolic Pathways
This compound is involved in the ethanolamine branch of the Kennedy pathway of phosphatidylethanolamine biosynthesis . It leads to a sharp elevation of cellular phosphoethanolamine, an intermediate in this pathway .
Transport and Distribution
It is known that this compound can cross the blood-brain barrier .
Subcellular Localization
The subcellular localization of this compound is not fully documented. Given its ability to cross the blood-brain barrier, it is likely that it can reach various subcellular compartments within the brain cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meclizine dihydrochloride involves the reaction of 1-(4-chlorobenzhydryl)piperazine with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Meclizine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: Meclizine can be oxidized to form its N-oxide derivatives.
Reduction: Reduction reactions can convert meclizine to its corresponding amine derivatives.
Substitution: Meclizine can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives of meclizine.
Reduction: Amine derivatives of meclizine.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Meclizine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antihistamine activity and piperazine chemistry.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic effects in treating motion sickness, vertigo, and other vestibular disorders.
Industry: Utilized in the formulation of pharmaceutical products, particularly in the development of fast-dissolving tablets and other dosage forms
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar antiemetic properties.
Cyclizine: A piperazine derivative with comparable uses in treating motion sickness and vertigo.
Promethazine: A phenothiazine derivative with strong antiemetic and sedative effects
Uniqueness of Meclizine Dihydrochloride
This compound is unique in its combination of antihistamine, antiemetic, and antivertigo properties. Unlike some other antihistamines, meclizine has a relatively low sedative effect, making it suitable for use in situations where drowsiness is undesirable. Its long duration of action and favorable safety profile further distinguish it from other similar compounds .
Properties
CAS No. |
1104-22-9 |
|---|---|
Molecular Formula |
C25H28Cl2N2 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H |
InChI Key |
GJNMJOHYRWHJQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
163837-33-0 163837-34-1 1104-22-9 |
Pictograms |
Irritant; Health Hazard |
Related CAS |
569-65-3 (Parent) |
Synonyms |
Agyrax Antivert Bonamine Bonine Chiclida D Vert D-Vert Dihydrochloride, Meclizine DVert Histametizyn Hydrochloride, Meclizine Meclizine Meclizine Dihydrochloride Meclizine Hydrochloride Meclizine Monohydrochloride Meclozine Monohydrochloride, Meclizine Parachloramine Ru Vert M Ru-Vert-M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


